Direct Head-to-Head Clinical Equivalence to Acyclovir in Recurrent Herpes Orofacialis
In a randomized, double-blind, head-to-head clinical trial of 198 patients with recurrent herpes orofacialis, topical tromantadine hydrochloride demonstrated clinical equivalence to topical acyclovir. The global efficacy and tolerability of both medications were rated by physicians and patients as 'good' or 'very good' in more than 80% of cases, with no statistically significant difference observed across all evaluation criteria, including the duration of the vesicular stage and time to incrustation [1]. An earlier, smaller trial of 119 patients also confirmed equivalence, with global efficacy rated as 'very good' or 'good' in more than 83% of patients for both treatments [2].
| Evidence Dimension | Clinical Global Efficacy Rating |
|---|---|
| Target Compound Data | ≥80% rated as 'good' or 'very good' (Study 1); ≥83% rated as 'good' or 'very good' (Study 2) |
| Comparator Or Baseline | Aciclovir: ≥80% rated as 'good' or 'very good' (Study 1); ≥83% rated as 'good' or 'very good' (Study 2) |
| Quantified Difference | Equivalence demonstrated; no statistically significant difference |
| Conditions | Topical application (1% ointment/Serol) vs. aciclovir 5% cream; initiated within an average of 2-7 hours of prodromal symptoms; assessed over 14 days in patients with recurrent herpes orofacialis. |
Why This Matters
Establishes tromantadine as a clinically equivalent alternative to acyclovir for topical HSV treatment, providing procurement justification when acyclovir is unavailable or for research requiring a different mechanistic comparator.
- [1] Diezel W, Michel G, Görtelmeyer R, Ostheimer KE. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial. Arzneimittelforschung. 1993 Apr;43(4):491-6. PMID: 8494582. View Source
- [2] Ostheimer KE, Busch T, Görtelmeyer R, Hahn KD. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis. Arzneimittelforschung. 1989 Sep;39(9):1152-5. PMID: 2686658. View Source
